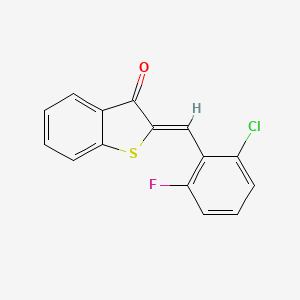
(2Z)-2-(2-chloro-6-fluorobenzylidene)-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2-cloro-6-fluorobencilideno)-1-benzotiofeno-3(2H)-ona es un compuesto orgánico sintético que pertenece a la clase de benzotiofenos. Los benzotiofenos son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de tiofeno. Este compuesto se caracteriza por la presencia de un sustituyente cloro y flúor en la porción bencilideno, lo que puede influir en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-2-(2-cloro-6-fluorobencilideno)-1-benzotiofeno-3(2H)-ona generalmente implica la condensación de 2-cloro-6-fluorobenzaldehído con 1-benzotiofeno-3(2H)-ona en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como hidróxido de sodio o carbonato de potasio en un disolvente adecuado como etanol o metanol. La mezcla de reacción se refluye durante varias horas para asegurar la conversión completa al producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el proceso puede incluir pasos adicionales como la purificación por recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z)-2-(2-cloro-6-fluorobencilideno)-1-benzotiofeno-3(2H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir la porción bencilideno en un grupo bencilo.
Sustitución: Los sustituyentes cloro y flúor pueden ser reemplazados por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos pueden utilizarse en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados del bencilo.
Sustitución: Varios benzotiofenos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, (2Z)-2-(2-cloro-6-fluorobencilideno)-1-benzotiofeno-3(2H)-ona se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología y medicina
En investigación biológica y médica, este compuesto puede investigarse por sus posibles propiedades farmacológicas. Los derivados del benzotiofeno se han estudiado por su actividad como agentes antiinflamatorios, anticancerígenos y antimicrobianos. La presencia de sustituyentes cloro y flúor puede mejorar la actividad biológica y la selectividad del compuesto.
Industria
En el sector industrial, (2Z)-2-(2-cloro-6-fluorobencilideno)-1-benzotiofeno-3(2H)-ona se puede utilizar en el desarrollo de nuevos materiales, como polímeros y colorantes. Sus propiedades químicas lo hacen adecuado para diversas aplicaciones en ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de (2Z)-2-(2-cloro-6-fluorobencilideno)-1-benzotiofeno-3(2H)-ona depende de su aplicación específica. En química médica, el compuesto puede interactuar con dianas moleculares como enzimas, receptores o ADN. Los sustituyentes cloro y flúor pueden influir en la afinidad de unión y la especificidad del compuesto, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (2Z)-2-(2-clorobencilideno)-1-benzotiofeno-3(2H)-ona
- (2Z)-2-(2-fluorobencilideno)-1-benzotiofeno-3(2H)-ona
- (2Z)-2-(2-bromobencilideno)-1-benzotiofeno-3(2H)-ona
Singularidad
(2Z)-2-(2-cloro-6-fluorobencilideno)-1-benzotiofeno-3(2H)-ona es único debido a la presencia de ambos sustituyentes cloro y flúor en la porción bencilideno. Esta doble sustitución puede afectar significativamente la reactividad química, la actividad biológica y las propiedades físicas del compuesto en comparación con compuestos similares con solo un sustituyente.
Propiedades
Fórmula molecular |
C15H8ClFOS |
|---|---|
Peso molecular |
290.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8ClFOS/c16-11-5-3-6-12(17)10(11)8-14-15(18)9-4-1-2-7-13(9)19-14/h1-8H/b14-8- |
Clave InChI |
SOCNZAXBCNGFAV-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11689700.png)
![{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)
![(2E)-N-(2-methoxy-4-nitrophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11689703.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)
![1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11689725.png)

![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)
![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)
